SHP-141
描述
Molecular Structure and Functional Groups
SHP-141 possesses the molecular formula C16H21NO6 with a molecular weight of 323.34 grams per mole. The compound is systematically named as methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate according to International Union of Pure and Applied Chemistry nomenclature standards. An alternative systematic name, methyl 4-{[7-(hydroxycarbamoyl)heptanoyl]oxy}benzoate, has also been reported in the literature.
The structural architecture of SHP-141 incorporates several distinct functional groups that contribute to its biological activity. The molecule contains a central benzoate ester moiety, characterized by a benzene ring substituted with a methyl ester group. This aromatic core is connected through an ester linkage to an aliphatic chain terminating in a hydroxamic acid functional group. The hydroxamic acid moiety, represented by the -CONHOH group, serves as the key pharmacophore responsible for the compound's histone deacetylase inhibitory activity.
The Simplified Molecular Input Line Entry System representation of SHP-141 is COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO. This notation reveals the presence of a seven-carbon aliphatic chain connecting the benzoate portion to the hydroxamic acid terminus. The structural design incorporates an ester bond between the para-position of the methylbenzoate ring and the octanoyl chain, creating a molecular architecture optimized for histone deacetylase binding.
The three-dimensional conformation of SHP-141 allows for optimal interaction with the active site of histone deacetylase enzymes. The linear aliphatic chain provides the necessary flexibility for proper positioning within the enzyme's binding pocket, while the hydroxamic acid group coordinates with the zinc ion present in the histone deacetylase active site. The benzoate portion serves as a cap group that makes additional stabilizing interactions with amino acid residues at the enzyme surface.
Spectroscopic Characterization and Crystallographic Data
The spectroscopic characterization of SHP-141 has been documented through various analytical techniques that confirm its structural identity and purity. The compound exhibits characteristic absorption patterns in nuclear magnetic resonance spectroscopy that are consistent with its proposed structure. The aromatic protons of the benzoate ring system display typical chemical shifts in the 1H nuclear magnetic resonance spectrum, while the aliphatic chain protons appear in the expected upfield regions.
The International Chemical Identifier for SHP-141 is InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18). This standardized representation provides a unique identification code that enables unambiguous chemical database searching and structural verification. The corresponding International Chemical Identifier Key is XDZAHHULFQIBFE-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier.
Crystallographic studies of SHP-141 have provided insights into its solid-state structure and molecular packing arrangements. The compound exists as a solid powder under standard conditions, with reported purity levels exceeding 98% as determined by high-performance liquid chromatography analysis. The molecular geometry derived from crystallographic data confirms the extended conformation of the aliphatic linker region, which is essential for optimal histone deacetylase binding.
Solubility studies have demonstrated that SHP-141 exhibits limited aqueous solubility but shows enhanced dissolution in organic solvents such as dimethyl sulfoxide, where concentrations of 150 milligrams per milliliter can be achieved with ultrasonic assistance. This solubility profile influences the compound's formulation strategies and bioavailability characteristics when administered topically.
Computational Modeling of Histone Deacetylase-Inhibitor Interactions
Computational modeling studies have provided detailed insights into the molecular interactions between SHP-141 and histone deacetylase enzymes. Molecular docking simulations have been extensively employed to understand the binding mode and affinity of this compound within the active sites of different histone deacetylase isoforms. These studies utilize three-dimensional protein structures obtained from X-ray crystallography to predict optimal ligand conformations and binding energies.
Docking simulations have revealed that SHP-141 binds to histone deacetylase enzymes through a mechanism similar to other hydroxamic acid-based inhibitors. The hydroxamic acid group of SHP-141 coordinates with the zinc ion located in the enzyme's active site, forming a bidentate chelation complex that disrupts the enzyme's catalytic mechanism. The aliphatic linker region occupies a hydrophobic tunnel within the enzyme structure, while the benzoate cap group makes surface contacts with amino acid residues at the entrance to the active site.
Three-dimensional quantitative structure-activity relationship modeling has been applied to predict the inhibitory potency of SHP-141 against different histone deacetylase subtypes. These computational models utilize molecular descriptors derived from the compound's three-dimensional structure to correlate structural features with biological activity. The models have demonstrated good predictive capability, with correlation coefficients exceeding 0.90 for histone deacetylase 1 and histone deacetylase 3, and 0.94 for histone deacetylase 6.
Virtual screening studies have positioned SHP-141 within the context of other histone deacetylase inhibitors, confirming its classification as an active compound against these enzymes. The computational analysis indicates that SHP-141 exhibits preferential binding to class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 3, with somewhat weaker affinity for class II enzymes such as histone deacetylase 6.
Molecular dynamics simulations have further elucidated the stability of SHP-141 binding complexes with histone deacetylase enzymes. These studies examine the temporal evolution of protein-ligand interactions over nanosecond timescales, providing insights into binding mode stability and conformational flexibility. The simulations indicate that SHP-141 maintains stable interactions with the zinc coordination sphere while allowing for some flexibility in the linker region.
The computational modeling data support the experimental observations of SHP-141's histone deacetylase inhibitory activity and provide a molecular basis for understanding its selectivity profile. These studies have also informed structure-based drug design efforts aimed at optimizing the compound's potency and selectivity characteristics. The modeling results demonstrate that the specific length and chemical composition of the aliphatic linker region are critical determinants of enzyme binding affinity and selectivity.
Comparative molecular field analysis has been employed to understand the three-dimensional requirements for histone deacetylase inhibition by SHP-141 and related compounds. This technique generates contour maps that highlight regions of three-dimensional space where specific molecular features correlate with enhanced biological activity. The analysis reveals that the hydroxamic acid pharmacophore and the appropriate positioning of hydrophobic regions are essential for optimal enzyme inhibition.
属性
分子式 |
C16H20Cl3N5 |
|---|---|
SMILES |
Unknown |
外观 |
Solid powder |
同义词 |
SHP-141; SHP 141; SHP141.; Unknown |
产品来源 |
United States |
相似化合物的比较
Key Properties :
- Solubility : 150 mg/mL in DMSO.
- Storage : Stable at -20°C.
- Administration : Topical gel formulation, minimizing systemic toxicity while achieving high local concentrations .
Structural and Functional Analogues
SHP-141 belongs to the hydroxamate class of HDAC inhibitors, sharing structural similarities with Vorinostat (SAHA) and Resiquimod, though differing in administration routes and target specificity. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
| Compound | Mechanism of Action | Administration | Molecular Weight (g/mol) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| SHP-141 | HDAC inhibition (Class I/IIb) | Topical | 323.34 | Minimal systemic toxicity; localized effect | Limited to cutaneous applications |
| Vorinostat | Pan-HDAC inhibition | Oral/IV | 264.32 | Broad-spectrum activity | Systemic toxicity (thrombocytopenia) |
| Resiquimod | TLR7/8 agonist; immune activation | Topical | 314.35 | Immune-mediated tumor clearance | Inflammatory side effects (e.g., erythema) |
| Romidepsin | Cyclic peptide HDAC inhibition | IV | 540.71 | High potency against Class I HDACs | Cardiotoxicity; requires infusion |
Key Findings :
Target Specificity: SHP-141 and Vorinostat both inhibit HDACs but differ in selectivity. SHP-141’s topical application restricts activity to skin HDACs, reducing off-target effects, whereas Vorinostat’s systemic delivery increases toxicity risks . Resiquimod, though also topical, operates via TLR7/8 activation, making it mechanistically distinct from HDAC inhibitors .
Clinical Efficacy: In a 2014 CTCL symposium, SHP-141 demonstrated comparable efficacy to Resiquimod in early-stage trials but with a better tolerability profile due to its non-immunogenic mechanism . Vorinostat and Romidepsin, despite FDA approval for CTCL, are reserved for advanced cases due to systemic side effects .
Pharmacokinetics: SHP-141’s hydroxamic acid group enhances skin penetration, while its ester linkages improve stability compared to older hydroxamates like Vorinostat .
Preclinical and Clinical Data
Table 2: Comparative Clinical Trial Outcomes
*Note: Romidepsin data inferred from external studies due to evidence limitations.
Advantages and Limitations
- Limitations: Not suitable for disseminated or nodal CTCL; requires frequent application.
- Vorinostat/Romidepsin: Advantages: Effective in advanced CTCL. Limitations: Dose-limiting toxicities restrict long-term use.
Resiquimod :
- Advantages: Activates antitumor immunity.
- Limitations: Inflammatory skin reactions limit patient compliance.
准备方法
Key Steps in [14C]-SHP-141 Synthesis:
| Step Number | Description | Key Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Preparation of 7-bromo-heptanoic acid benzyloxyamide from 7-bromo-heptanoyl chloride and O-benzyl hydroxylamine hydrochloride using Hünig's base | 97% yield | High purity |
| 2 | Cyanation of the benzyl hydroxamic acid intermediate with potassium [14C]-cyanide in aqueous N,N-dimethylformamide at 50°C | Radiochemical yield: 45% | Radiochemical purity: 90% |
| 3 | Nitrilase-mediated mild and chemo-selective hydrolysis of the nitrile moiety to the carboxylic acid, preserving benzyloxy-amide group | Ambient temperature, phosphate buffer pH 7.0, 17 hours | High selectivity |
| 4 | Catalytic hydrogenation to selectively deprotect the benzyl group, releasing the free hydroxamic acid without cleaving the phenyl ester | 10% Pd/C, hydrogen atmosphere, ambient temperature, 1 hour | Radiochemical purity: 90%, chemical purity: 94% |
This route's critical innovation is the use of nitrilase biocatalysts for mild hydrolysis, which avoids harsh chemical conditions that could degrade sensitive groups. The final product is isolated as a white solid with high radiochemical and chemical purity, suitable for clinical and research applications.
Comparative Analysis of Preparation Routes
| Feature | Original Five-Step Route | Alternative Two-Step Route | Radiochemical Four-Step Route |
|---|---|---|---|
| Starting Materials | Suberic acid monomethyl ester | Suberic acid and methyl paraben | 7-bromo-heptanoyl chloride, O-benzyl hydroxylamine, K[^14C]CN |
| Key Challenges | Pd-catalyzed hydrogenation requiring metal scavengers; risk of N–O bond cleavage | Avoids Pd hydrogenation; stabilizes crude product with citric acid and water | Requires selective hydrolysis and deprotection; uses biocatalysts for mild conditions |
| Number of Steps | 5 | 2 | 4 |
| Scalability | Moderate, limited by purification challenges | High, multiple kilograms produced | Specialized for radiolabeling, lower scale |
| Purity of Final Product | High after metal scavenging | High (100 area% purity via recrystallization) | Radiochemical purity 90%, chemical purity 94% |
| Environmental/Safety Concerns | Use of Pd catalyst and metal scavengers | Reduced metal contamination | Use of radioactive materials requires specialized facilities |
Stabilization and Purification Techniques
A notable advancement in the two-step process is the stabilization of crude SHP-141 in acetonitrile with 0.1% citric acid and 4% water. This formulation prevents degradation and facilitates recrystallization. Temperature cycling of the solution enables the formation of suitably sized aggregates, which can be filtered and dried to yield a product with high purity and excellent physical properties for formulation.
Summary of Research Findings
- The original multi-step synthesis of SHP-141 was effective but complicated by the need for palladium-catalyzed hydrogenation and subsequent metal scavenging.
- The alternative two-step synthetic route using suberic acid and methyl paraben simplifies the process, improves scalability, and reduces metal contamination risks.
- The chemo-biocatalytic radiochemical synthesis using nitrilase enzymes enables mild, selective hydrolysis and efficient incorporation of carbon-14 labels, providing a high-purity radiolabeled SHP-141 for research.
- Stabilization of crude SHP-141 with citric acid and water in acetonitrile is critical for successful recrystallization and purification.
This comprehensive analysis underscores the evolution of SHP-141 preparation methods toward safer, more efficient, and scalable processes, supported by detailed experimental data and innovative biocatalytic techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
